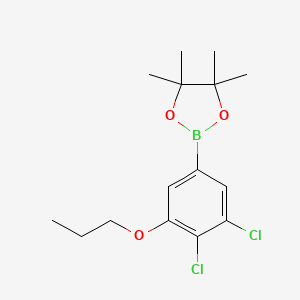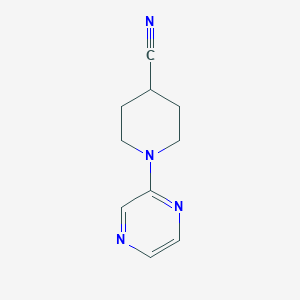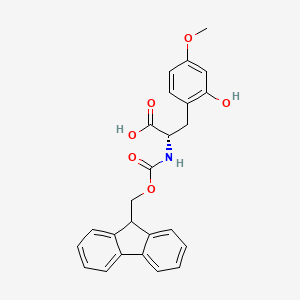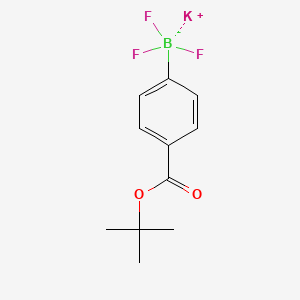![molecular formula C38H46N4O7S B7972068 (S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid](/img/structure/B7972068.png)
(S)-Fmoc-3-amino-5-[(n'-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid is a synthetic compound used primarily in the field of peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a carboximidoyl group, which is a functional group containing a carbon-nitrogen double bond.
Méthodes De Préparation
The synthesis of (S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid typically involves multiple steps, including the protection of the amino group, the formation of the pyrrolidine ring, and the introduction of the carboximidoyl group. The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine. The pyrrolidine ring can be formed through a cyclization reaction involving a suitable precursor, and the carboximidoyl group is introduced using reagents such as carbodiimides. Industrial production methods may involve optimization of these steps to improve yield and purity.
Analyse Des Réactions Chimiques
(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Fmoc protecting group, yielding the free amino acid.
Applications De Recherche Scientifique
(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid has several scientific research applications, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, which are important in various fields such as biochemistry, pharmacology, and medicine.
Biological Studies: The compound can be used to study the structure and function of proteins and peptides, as well as their interactions with other molecules.
Drug Development: The compound can be used in the development of new drugs, particularly those targeting specific proteins or enzymes.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The pyrrolidine ring and carboximidoyl group can also participate in various chemical reactions, depending on the specific conditions and reagents used. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and its interactions with other molecules in the synthesis process.
Comparaison Avec Des Composés Similaires
(S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid can be compared with other similar compounds used in peptide synthesis, such as:
Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.
Boc-protected amino acids: These compounds contain the tert-butyloxycarbonyl (Boc) protecting group, which is an alternative to the Fmoc group.
Cbz-protected amino acids: These compounds contain the benzyloxycarbonyl (Cbz) protecting group, another alternative to the Fmoc group.
The uniqueness of (S)-Fmoc-3-amino-5-[(n’-pbf-pyrrolidine-1-carboximidoyl)-amino]-pentanoic acid lies in its specific combination of functional groups, which allows for versatile applications in peptide synthesis and other chemical processes.
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O7S/c1-23-24(2)35(25(3)31-21-38(4,5)49-34(23)31)50(46,47)41-36(42-18-10-11-19-42)39-17-16-26(20-33(43)44)40-37(45)48-22-32-29-14-8-6-12-27(29)28-13-7-9-15-30(28)32/h6-9,12-15,26,32H,10-11,16-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTXXKQDJOBYSD-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 4-oxo-5,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7972002.png)








![2-[[(2S)-2-[(2-azaniumylacetyl)amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B7972056.png)
![2-[[2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetate](/img/structure/B7972071.png)

![N-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7972079.png)

